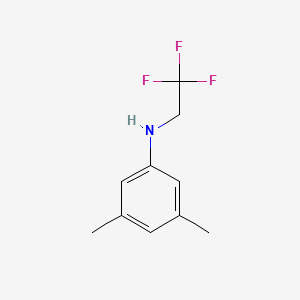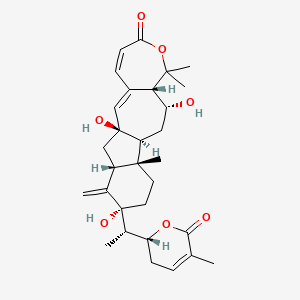
longipedlactoneH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LongipedlactoneH is a novel triterpene dilactone compound isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae). . This compound has garnered significant interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of longipedlactoneH involves the extraction from the plant Kadsura longipedunculata. The process typically includes:
Extraction: The leaves and stems of the plant are subjected to solvent extraction using organic solvents like methanol or ethanol.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the specificity of its natural source. Research is ongoing to develop efficient synthetic routes that could potentially be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: LongipedlactoneH, being a lactone, can undergo several types of chemical reactions:
Oxidation: Lactones can be oxidized to form carboxylic acids.
Reduction: Reduction of lactones typically yields diols.
Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened to form hydroxy acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is often used for the reduction of lactones.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Hydroxy acids and amides.
Applications De Recherche Scientifique
LongipedlactoneH has shown promise in various scientific research applications:
Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.
Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.
Mécanisme D'action
The exact mechanism of action of longipedlactoneH is still under investigation. it is believed to exert its effects through the following pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It is thought to interfere with the Hedgehog signaling pathway, which plays a crucial role in the development and progression of certain cancers.
Comparaison Avec Des Composés Similaires
Longipedlactones A–I: These compounds share a similar triterpene dilactone structure but differ in their specific functional groups and biological activities.
ent-Kaurane Diterpenoids: These compounds also exhibit cytotoxic properties and target similar molecular pathways.
Uniqueness: LongipedlactoneH stands out due to its unique rearranged pentacyclic skeleton and its potent cytotoxicity against a range of cancer cell lines. Its distinct structure and biological activities make it a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H40O7 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(1S,9S,10R,12S,13R,16R,18R)-1,10,16-trihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |
InChI |
InChI=1S/C30H40O7/c1-16-7-9-22(36-26(16)33)18(3)30(35)12-11-28(6)20(17(30)2)15-29(34)14-19-8-10-24(32)37-27(4,5)25(19)21(31)13-23(28)29/h7-8,10,14,18,20-23,25,31,34-35H,2,9,11-13,15H2,1,3-6H3/t18-,20-,21+,22+,23-,25-,28+,29+,30-/m0/s1 |
Clé InChI |
YMROIYYFBRDJOJ-YLOJGFRUSA-N |
SMILES isomérique |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |
SMILES canonique |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


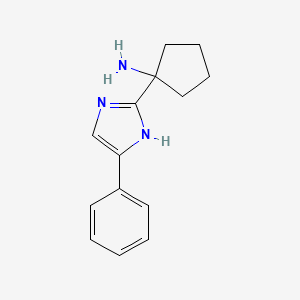
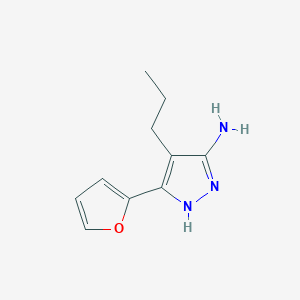
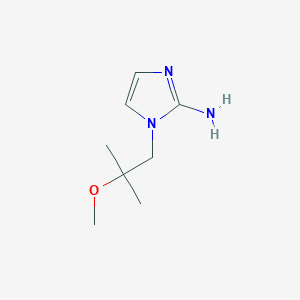
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
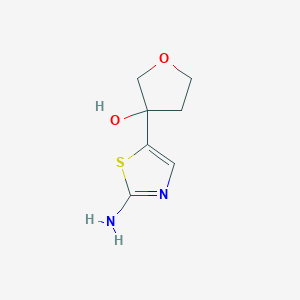
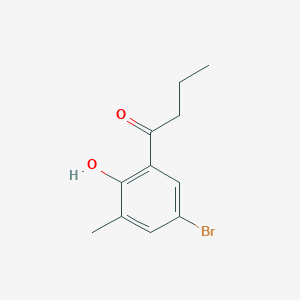
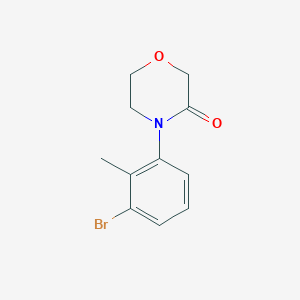
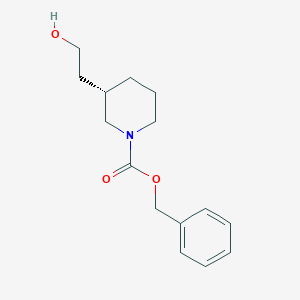
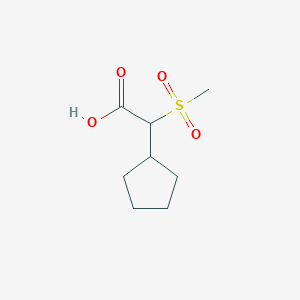
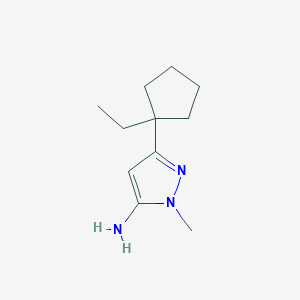
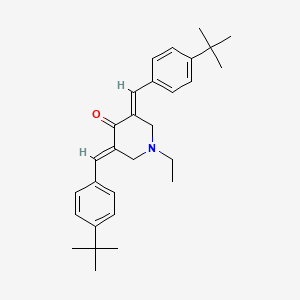
![Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine](/img/structure/B13070370.png)
![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13070380.png)
